N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(5-phenyl-1,2-oxazol-3-yl)-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-23(16-19-15-22(27-25-19)18-11-5-2-6-12-18)24-21-14-8-7-13-20(21)17-9-3-1-4-10-17/h1-15H,16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIKEDILVJJARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CC3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide typically involves the following steps:
Formation of the biphenyl moiety: This can be achieved through reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Synthesis of the isoxazole ring: This can be done through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
Acetamide formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring opening and formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl moiety, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide has been investigated for its potential as an anticancer agent. Research indicates that compounds featuring isoxazole rings can inhibit the growth of cancer cells by interfering with key cellular pathways. For instance, derivatives of isoxazole have shown promise in targeting bromodomain and extraterminal (BET) proteins, which play a crucial role in cancer cell proliferation and survival .
1.2 Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies suggest that isoxazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This mechanism highlights the therapeutic potential of this compound in conditions like arthritis and other chronic inflammatory disorders.
Material Science Applications
2.1 Organic Light Emitting Diodes (OLEDs)
The structural characteristics of this compound make it suitable for applications in organic electronics, particularly in OLED technology. The biphenyl moiety contributes to favorable electronic properties, enhancing charge transport and light emission efficiency . Research has shown that incorporating this compound into OLED structures can improve device performance metrics such as brightness and operational stability.
2.2 Photovoltaics
In the field of photovoltaics, isoxazole-containing compounds are being explored for their ability to enhance the efficiency of solar cells. The incorporation of this compound into polymer matrices can improve light absorption and charge separation processes . This application is particularly relevant for developing next-generation organic solar cells with higher conversion efficiencies.
Chemical Synthesis
3.1 Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications through various chemical reactions such as nucleophilic substitutions and coupling reactions . This versatility makes it an essential building block in synthetic organic chemistry.
Case Studies
Mechanism of Action
The mechanism by which N-([1,1’-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide exerts its effects is largely dependent on its interaction with biological targets. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analysis
Biphenyl Modifications :
- The target compound lacks substituents on its biphenyl ring, unlike brominated (1o') or hydroxylated (2f) analogs. Bromine in 1o' facilitates further functionalization (e.g., Suzuki coupling), while the hydroxy group in 2f enhances polarity and solubility .
- Methoxy-substituted analogs (e.g., compound 16) exhibit improved metabolic stability due to reduced oxidative degradation .
Heterocyclic Groups :
- The 5-phenylisoxazole in the target compound provides a rigid, planar structure for π-π interactions, contrasting with the benzisoxazole in , which introduces a reactive chloromethyl group for derivatization.
- Sulfonamide-containing analogs (e.g., ) leverage the sulfamoyl group for enhanced binding to enzymes or receptors, a feature absent in the target compound.
- Pharmacological Potential: Benzisoxazole derivatives () are noted as precursors for drugs with anti-inflammatory or antipsychotic properties. The target’s phenylisoxazole may similarly contribute to CNS activity but requires empirical validation. Compounds with melatoninergic motifs (e.g., ) demonstrate receptor-binding capabilities, suggesting that the target’s acetamide backbone could be tailored for similar applications.
Biological Activity
N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide is a complex organic compound notable for its potential biological activities. This article aims to explore its synthesis, biological mechanisms, and pharmacological applications based on current research findings.
Chemical Structure and Synthesis
The compound features a biphenyl moiety coupled with an isoxazole ring, which contributes to its unique electronic properties. The synthesis typically involves several steps:
- Formation of the Biphenyl Moiety : Achieved via Suzuki-Miyaura coupling, where a boronic acid reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
- Synthesis of the Isoxazole Ring : Conducted through 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
- Acetamide Formation : The final step involves acylation with acetic anhydride or acetyl chloride under basic conditions.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with various protein targets:
- Hydrophobic Interactions : The biphenyl structure can occupy hydrophobic pockets in proteins, enhancing binding affinity.
- Hydrogen Bonding : The isoxazole ring can form hydrogen bonds with specific amino acid residues, influencing enzyme or receptor activity.
Pharmacological Applications
Research indicates that compounds similar to this compound exhibit significant pharmacological properties:
Anti-inflammatory Activity
A study evaluated several analogues for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound demonstrated potent COX-2 inhibition with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This selectivity suggests reduced gastrointestinal side effects typically associated with non-selective NSAIDs .
Anticancer Potential
The compound's interaction with bromodomain proteins has been explored as a therapeutic strategy in cancer treatment. Inhibitors targeting bromodomain and extraterminal (BET) proteins have shown promise in reducing tumor growth by modulating gene expression involved in cancer progression .
Table 1: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide?
Methodological Answer:
The compound is typically synthesized via N-acylation reactions under reflux conditions. For example:
- Step 1: React 2-amino-5-phenylisoxazole with chloroacetyl chloride in triethylamine (TEA) as a base.
- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) (e.g., using pet-ether/ethyl acetate mixtures).
- Step 3: Purify via recrystallization from solvents like pet-ether or methanol .
Key Variables: Solvent choice (THF, DCM), catalyst (DMAP), and temperature (reflux vs. ultrasonication) impact yield .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
Structural confirmation relies on multi-technique validation:
- 1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), acetamide NH (δ 8.3–10.2 ppm), and isoxazole protons (δ 6.5–7.0 ppm).
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Ensure C, H, N, S percentages match theoretical values .
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
- PASS Program : Predicts biological activity probabilities (e.g., antifungal: Pa = 0.756, antibacterial: Pa = 0.632) based on structural descriptors .
- Molecular Docking : Simulate binding to target proteins (e.g., fungal CYP51 or bacterial DHFR) using software like AutoDock Vina.
- Protocol : Prepare ligand (compound) and receptor (PDB ID: 1EA1) files, set grid parameters, and analyze binding poses for hydrogen bonds/π-π interactions .
- Validation : Cross-check predictions with in vitro assays (e.g., MIC values against Candida albicans).
Advanced: What strategies optimize reaction yield in synthesizing derivatives?
Methodological Answer:
Advanced: How to address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Scenario : Discrepancy between NMR and LC-MS data (e.g., unexpected peaks).
- Resolution Steps :
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Recrystallization : Use methanol/water or pet-ether for high-purity crystals .
- Column Chromatography : Separate polar byproducts with silica gel (hexane/EtOAc 7:3).
- TLC Monitoring : Confirm homogeneity (Rf = 0.3–0.5 in CH₂Cl₂/MeOH 9:1) .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
